1-Phenylbenzo[f]quinolin-3(4H)-one
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Overview
Description
1-Phenylbenzo[f]quinolin-3(4H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system consisting of a benzene ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbenzo[f]quinolin-3(4H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a solution of benzyl amine and diketene can be stirred in acetonitrile at room temperature, followed by the addition of naphthalene-2-amine and 4-chlorobenzaldehyde. The mixture is then heated to 82°C, and iodine is added to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylbenzo[f]quinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 1-phenylbenzo[f]quinolin-3-amine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-Phenylbenzo[f]quinolin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-Phenylbenzo[f]quinolin-3(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to intercalate with DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Properties
CAS No. |
64257-50-7 |
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Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1-phenyl-4H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C19H13NO/c21-18-12-16(13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)10-11-17(19)20-18/h1-12H,(H,20,21) |
InChI Key |
NOEWJUYZGGDQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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